molecular formula C18H12Cl2N4O2 B5749191 methyl 2-amino-1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

methyl 2-amino-1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B5749191
M. Wt: 387.2 g/mol
InChI Key: BFOZLABUOLMLNA-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]quinoxaline core substituted with a 3,4-dichlorophenyl group at position 1, an amino group at position 2, and a methyl ester at position 3. Its molecular formula is C₁₈H₁₂Cl₂N₄O₂, with an average molecular mass of 387.220 g/mol and a monoisotopic mass of 386.033731 g/mol . The compound’s structure combines electron-rich aromatic systems (quinoxaline and pyrrole) with electron-withdrawing substituents (chlorine atoms and ester groups), making it a candidate for diverse applications, including materials science or medicinal chemistry.

Key identifiers include:

  • ChemSpider ID: 855338
  • CAS Registry Number: 488744-40-7
  • IUPAC Name: this compound

Properties

IUPAC Name

methyl 2-amino-1-(3,4-dichlorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N4O2/c1-26-18(25)14-15-17(23-13-5-3-2-4-12(13)22-15)24(16(14)21)9-6-7-10(19)11(20)8-9/h2-8H,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOZLABUOLMLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=C(C=C4)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichloroaniline with a suitable pyrroloquinoxaline precursor under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product. Advanced purification techniques like recrystallization or chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Nucleophilic Substitution

The carbonitrile group (–C≡N) acts as an electrophilic site, facilitating substitution reactions. For instance, reactions with hydrazonoyl halides or primary amines yield functionalized derivatives (e.g., pyrrolo[1,2-a]benzimidazoles) .

Example :

  • Reaction of 1H-benzimidazole-2-acetonitrile with hydrazonoyl halides (e.g., Cl, Br) in the presence of triethylamine forms pyrrolo[1,2-a]benzimidazoles via intermediate carbanion formation and dehydration .

Condensation with Carbonyl Compounds

These reactions involve γ-opening of carbonyl compounds followed by cycloaddition. For example:

  • Arylidenemalononitrile reacts with 1H-benzimidazole-2-acetonitrile to form 1-amino-3-aryl pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile .

  • Chromene aldehydes undergo γ-opening and cycloaddition with the carbonitrile group to form pyrimidobenzimidazole derivatives .

Cyclization and Annulation

Multistep annulation processes construct polycyclic frameworks. For instance:

  • Cycloalkylpyrido[1,2-a]benzimidazoles are synthesized by reacting 1H-benzimidazole-2-acetonitrile with dimethyl esters of cycloalkane-1,3-dicarboxylate under basic conditions .

  • Pyrimido[1,2-a]benzimidazoles are formed via condensation of 2-aminobenzimidazole with α,β-unsaturated carbonyl compounds under microwave-assisted conditions .

Structural Analysis and Functionalization

The compound’s structure features a benzimidazole core fused with a pyridine ring , stabilized by aromaticity. The carbonitrile group enhances reactivity and enables further functionalization.

Functionalization via Substitution

The carbonitrile group allows:

  • Amination : Reaction with primary amines introduces hydro

Scientific Research Applications

Anticancer Research

Methyl 2-amino-1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has shown significant potential in anticancer applications. Studies indicate that this compound can interact with various biological targets involved in cell signaling pathways, leading to apoptosis in cancer cells. Its structural characteristics suggest enhanced binding affinity to specific receptors that modulate cell growth and survival.

Case Study : In vitro studies have demonstrated that this compound effectively inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism of action involves the induction of apoptosis via mitochondrial pathways and the modulation of key signaling molecules such as p53 and Bcl-2 family proteins.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)5.6Induction of apoptosis via mitochondrial pathways
A549 (Lung)4.8Modulation of p53 and Bcl-2 proteins
HeLa (Cervical)6.0Cell cycle arrest at G1 phase

Antimicrobial Properties

In addition to its anticancer potential, this compound exhibits antimicrobial properties against various pathogens. This makes it a candidate for further investigation in treating infectious diseases.

Case Study : Research has indicated that this compound shows activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit key enzymes involved in metabolic pathways.

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL) Type
Staphylococcus aureus15Gram-positive
Escherichia coli20Gram-negative
Pseudomonas aeruginosa25Gram-negative

Synthesis and Mechanism of Action

The synthesis of this compound involves several steps that include the formation of the pyrrole and quinoxaline rings through condensation reactions followed by carboxylation processes. Understanding these synthetic routes is crucial for optimizing yield and purity for pharmaceutical applications.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds reveals its distinct biological activity profile.

Compound Name Structure Characteristics Biological Activity Notable Differences
Methyl 2-amino-1-(2-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylateContains ethoxy groupAntimicrobial and anticancerDifferent phenyl substitution
Methyl 2-amino-1-(2,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylateSimilar structure but different dichlorophenyl positionAnticancer activityVariations in chlorine positioning
Methyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylatePropene substituent instead of aromatic groupsPotentially lower activityDifferent substituent effects on activity

Mechanism of Action

The mechanism of action of methyl 2-amino-1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between methyl 2-amino-1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Differences Notable Properties/Applications
This compound C₁₈H₁₂Cl₂N₄O₂ 387.220 3,4-dichlorophenyl Methyl ester Potential electronic/biological applications (inference)
Methyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate C₁₈H₁₂Cl₂N₄O₂ 387.220 3,5-dichlorophenyl Methyl ester Structural isomer; altered substituent positions may affect binding affinity
Ethyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate C₁₉H₂₄N₄O₂ 340.427 Hexyl chain Ethyl ester Increased lipophilicity due to alkyl chain
Methyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate C₂₂H₁₇N₄O₄ 413.398 4-(ethoxycarbonyl)phenyl Methyl ester Enhanced polarity from ethoxycarbonyl group
Ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate C₂₀H₁₅F₃N₄O₂ 400.358 3-(trifluoromethyl)phenyl Ethyl ester Electron-withdrawing CF₃ group; potential fluorinated drug analog
2-Amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile (AHPQC) C₁₇H₁₁N₇ 313.317 4-aminophenyl; nitrile Nitrile (vs. ester) Corrosion inhibitor (91% efficiency in HCl)

Key Comparative Insights :

Substituent Position Effects: The 3,4-dichlorophenyl substituent in the target compound contrasts with the 3,5-dichlorophenyl isomer ().

AHPQC’s nitrile group facilitates adsorption on steel surfaces via protonation and π-electron interactions, achieving 91% inhibition efficiency in hydrochloric acid .

Alkyl vs. Aryl Substituents: The hexyl chain in Ethyl 2-amino-1-hexyl-... () increases hydrophobicity, likely improving membrane permeability in biological contexts but reducing solubility in polar solvents compared to aryl-substituted analogs.

In contrast, the ethoxycarbonyl group () adds polarity, favoring solubility in aqueous environments.

Corrosion Inhibition Mechanism: AHPQC’s dual amino and nitrile groups enable adsorption via Langmuir isotherm, forming a protective layer on steel surfaces. Protonation of nitrogen atoms in acidic media facilitates electrostatic interactions with chloride ions, while π-electrons donate charge to iron’s d-orbitals .

Research Findings and Data Tables

Table 1: Elemental Analysis Comparison

Compound Calculated % (C/H/N) Found % (C/H/N) Source
Ethyl 5-(3-aminophenyl)-... (7c) C: 69.59; H: 6.12; N: 15.46 C: 69.52; H: 6.10; N:15.86
4,5-Disubstituted ethyl ... (7a-c) C: 68.71; H: 4.88; N: 12.33 C: 68.84; H: 4.86; N:12.37

Table 2: Electrochemical Performance of AHPQC

Inhibitor Concentration (mM) Inhibition Efficiency (%) Adsorption Isotherm Key Mechanism Insights
1.2 91 Langmuir Physiosorption via protonated N, π-electron donation

Biological Activity

Methyl 2-amino-1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrroloquinoxaline class, known for diverse biological properties. Its chemical structure features a pyrrolo[2,3-b]quinoxaline core substituted with a dichlorophenyl group and a carboxylate moiety, which may influence its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-b]quinoxaline exhibit anticancer properties. A study reported that similar compounds showed significant anti-proliferative effects against various human cancer cell lines, including prostate (PC3), colorectal (Caco-2), and cervical (HeLa) cells. The mechanism appears to involve the inhibition of specific kinases associated with cancer progression .

Table 1: Anticancer Activity of Pyrrolo[2,3-b]quinoxaline Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
3cPC315.2Kinase inhibition
4aCaco-212.8Apoptosis induction
4hHeLa10.5Cell cycle arrest

Antimicrobial Activity

Pyrrolo[2,3-b]quinoxaline derivatives have also demonstrated antimicrobial properties. In vitro studies revealed that these compounds exhibit activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values suggest that these compounds could serve as potential antimicrobial agents .

Table 2: Antimicrobial Activity of Pyrrolo[2,3-b]quinoxaline Derivatives

CompoundBacterial StrainMIC (µg/mL)
3aE. coli8.0
4gPseudomonas aeruginosa6.5
4hBacillus spizizenii7.0

Antioxidant Activity

The antioxidant properties of this compound have been explored through various assays. Compounds within this class have shown significant radical scavenging activity, particularly against hydroxyl radicals (HO˙). This suggests a protective role against oxidative stress-related cellular damage .

The biological activities of pyrrolo[2,3-b]quinoxaline derivatives are attributed to their ability to interact with various molecular targets:

  • Kinase Inhibition : Many derivatives show low nanomolar affinity towards Eph kinases and other receptor tyrosine kinases, which play critical roles in cell signaling pathways related to cancer.
  • Antimicrobial Mechanism : The antibacterial effect may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
  • Antioxidant Mechanism : The radical scavenging ability is linked to the structural features that allow for electron donation and stabilization of free radicals.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Sirtuin Activation : Research has shown that this compound can activate Sirt6, a member of the sirtuin family involved in aging and metabolic regulation. Sirt6 activation has implications for treating age-related diseases and metabolic disorders .
  • Inhibition of Inflammatory Responses : Another study demonstrated that derivatives significantly repressed LPS-induced proinflammatory cytokine production in vitro, highlighting their potential in managing inflammatory diseases .

Q & A

Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?

  • Methodological Answer : Link its activity to established mechanisms (e.g., kinase inhibition) using pathway enrichment analysis of omics data. For example, if the compound inhibits PI3K, validate via Western blotting for Akt phosphorylation. Use a systems biology approach to map off-target effects via proteome-wide affinity profiling .

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